![molecular formula C15H16N2O6S B2824689 6-[(4-Hydroxypiperidin-1-yl)sulfonyl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 317329-46-7](/img/structure/B2824689.png)
6-[(4-Hydroxypiperidin-1-yl)sulfonyl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis , functionalization , and their pharmacological application were published.
Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .
Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For a similar compound, 3-[(4-hydroxypiperidin-1-yl)sulfonyl]thiophene-2-carboxylic acid, it has a molecular weight of 291.35 .
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Evaluation
6-[(4-Hydroxypiperidin-1-yl)sulfonyl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is involved in the synthesis of novel functionalized N-sulfonates, showing potential in antimicrobial and antifungal activities. These compounds, including variations with pyridyl, quinolyl, and isoquinolyl functional groups, have been evaluated for their effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi. Compound 4-(4-carboxypyridinium-1-yl)butane-1-sulfonate demonstrated high activity in these tests, indicating the relevance of these derivatives in developing new antimicrobial agents (Fadda, El-Mekawy, & AbdelAal, 2016).
Application in Ionic Liquids Investigation
Derivatives of 6-[(4-Hydroxypiperidin-1-yl)sulfonyl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, specifically those involving sulfonatooxy tetramethylpiperidine derivatives, have been synthesized for the investigation of ionic liquids. These compounds, due to their unique chemical structure, serve as effective spin probes for studying the properties of ionic liquids, contributing to the understanding of their molecular domain (Strehmel, Rexhausen, & Strauch, 2008).
In Drug Synthesis and Antimicrobial Agents Development
This chemical structure is integral in the synthesis of a broad range of antibacterial agents, demonstrating significant activity in experimental infections. Its derivatives have been explored for potential use in systemic infections, highlighting its importance in the pharmaceutical industry for developing new drugs with enhanced efficacy against resistant bacterial strains (Goueffon, Montay, Roquet, & Pesson, 1981).
Contribution to Molecular Structure and Synthesis Optimization
The compound plays a crucial role in the synthesis of potent antibacterial agents, such as those targeting methicillin-resistant Staphylococcus aureus (MRSA). It serves as a key intermediate in the optimized synthesis of broad-spectrum antibacterial agents, demonstrating the compound's versatility and critical role in developing treatments for clinically important resistant organisms (Hashimoto et al., 2007).
Exploration of Structure-Activity Relationships
The compound's structural derivatives have been extensively studied to understand their antibacterial activity better. These studies have led to the identification of specific derivatives with significant activities against both Gram-positive and Gram-negative bacteria, contributing valuable insights into the structure-activity relationships that govern the efficacy of antibacterial quinolone derivatives (Koga et al., 1980).
Safety and Hazards
Zukünftige Richtungen
The future directions in the field of piperidine derivatives involve the discovery and biological evaluation of potential drugs containing piperidine moiety . This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .
Eigenschaften
IUPAC Name |
6-(4-hydroxypiperidin-1-yl)sulfonyl-4-oxo-1H-quinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O6S/c18-9-3-5-17(6-4-9)24(22,23)10-1-2-13-11(7-10)14(19)12(8-16-13)15(20)21/h1-2,7-9,18H,3-6H2,(H,16,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZKDWAKXOWINPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)S(=O)(=O)C2=CC3=C(C=C2)NC=C(C3=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(4-Hydroxypiperidin-1-yl)sulfonyl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

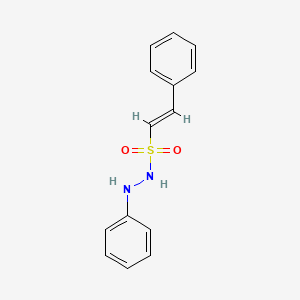
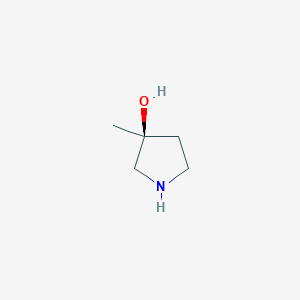
![N-cyclohexyl-2-[[5-(3-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2824610.png)
![3-[1-(2-Methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1,1-diphenylurea](/img/structure/B2824615.png)
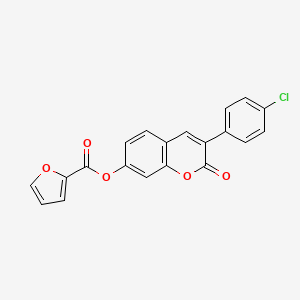
![3-ethyl-8-(2-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2824617.png)
![6-(3-Fluorophenyl)-2-[1-(6-methylpyrimidin-4-yl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2824618.png)
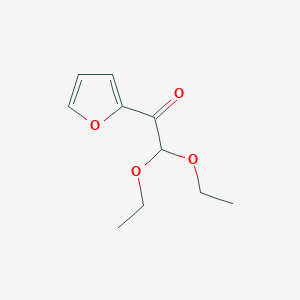

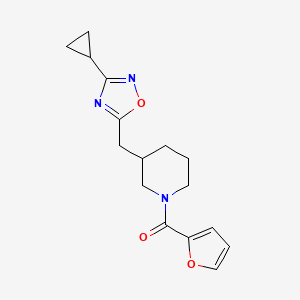
![5-[1-(2,2,2-Trifluoroethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2824623.png)
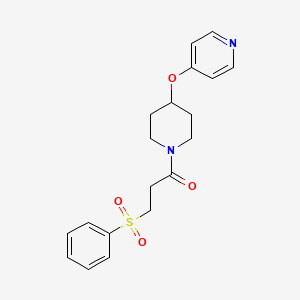
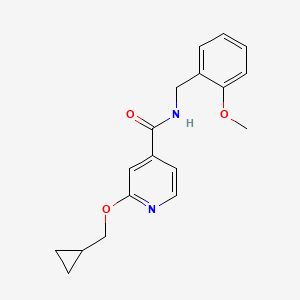
![3-[2-(3,5-Dimethylphenoxy)phenyl]acrylic acid](/img/structure/B2824629.png)